molecular formula C₂₈H₃₆FN₃O₁₂S B1140283 Rosuvastatin acyl-B-D-glucuronide CAS No. 503610-44-4

Rosuvastatin acyl-B-D-glucuronide

Cat. No.: B1140283
CAS No.: 503610-44-4
M. Wt: 657.66
Attention: For research use only. Not for human or veterinary use.
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Description

Key Properties:

Property Value Method/Source
Density 1.547 g/cm³ Computational prediction
Melting point 110–116°C Experimental data
LogP (octanol/water) 0.833 HPLC determination
Solubility (water) 2.1 mg/L (25°C) Shake-flask method
Solubility (DMSO) 45 mM Vendor specifications
pKa 3.2 (carboxylic acid) Potentiometric titration

The low aqueous solubility (2.1 mg/L) and moderate logP reflect its amphiphilic nature, driven by:

  • Hydrophobic pyrimidine and heptenoyl regions
  • Polar glucuronic acid and sulfonamide groups.

The pKa of 3.2 indicates full deprotonation at physiological pH, enhancing solubility in intestinal fluids. Crystalline forms show stability ≥1 year at -20°C, with no reported hygroscopicity.

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36FN3O12S/c1-13(2)20-18(21(14-5-7-15(29)8-6-14)31-28(30-20)32(3)45(4,41)42)10-9-16(33)11-17(34)12-19(35)43-27-24(38)22(36)23(37)25(44-27)26(39)40/h5-10,13,16-17,22-25,27,33-34,36-38H,11-12H2,1-4H3,(H,39,40)/b10-9+/t16-,17-,22+,23+,24-,25+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGDNYJLUILGBY-ZYBQEGLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36FN3O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

In Vitro Glucuronidation Using Liver Microsomes

Enzymatic preparation of rosuvastatin acyl-β-D-glucuronide typically employs liver microsomes or recombinant UGT isoforms. Studies indicate that UGT1A1 and UGT1A3 are primarily responsible for rosuvastatin glucuronidation. The reaction mixture includes:

  • Substrate : Rosuvastatin (10–100 μM)

  • Cofactor : UDP-glucuronic acid (2–5 mM)

  • Buffer : Phosphate buffer (pH 7.4)

  • Incubation : 37°C for 60–120 minutes.

Yields depend on enzyme activity and substrate concentration, with reported conversion rates of 15–30% under optimized conditions. The metabolite is purified via solid-phase extraction (C18 columns) and characterized using LC-MS/MS.

Recombinant UGT Systems

Recombinant UGT1A1-expressing cell systems (e.g., HEK293) offer higher specificity for large-scale synthesis. These systems achieve 40–50% conversion efficiency by eliminating competing metabolic pathways. Post-reaction purification involves centrifugal filtration and preparative HPLC, with final purity >95%.

Chemical Synthesis Strategies

Direct Conjugation via Activated Glucuronic Acid

Chemical synthesis involves coupling rosuvastatin’s acyl group with activated glucuronic acid derivatives. A representative protocol includes:

  • Protection of Rosuvastatin : Tert-butyldimethylsilyl (TBDMS) groups protect hydroxyl moieties.

  • Activation of Glucuronic Acid : Treatment with trichloroacetimidate generates a reactive glycosyl donor.

  • Conjugation : Mitsunobu reaction facilitates stereospecific β-glycosidic bond formation (yield: 25–35%).

  • Deprotection : Fluoride-based reagents (e.g., TBAF) remove silyl protecting groups.

This method, while precise, faces challenges in regioselectivity and requires stringent anhydrous conditions.

Intermediate Modification from Rosuvastatin Salts

Patent literature describes rosuvastatin intermediates that may serve as precursors for glucuronide synthesis. For example, the diethanolamine salt of rosuvastatin’s carboxylic acid intermediate (Compound III in EP1902036B1) can undergo glucuronidation post-purification. Key steps include:

  • Alkaline Hydrolysis : Convert rosuvastatin methyl ester to carboxylic acid (Compound III).

  • Salt Formation : Purify via crystallization with diethanolamine (yield: 90%).

  • Enzymatic Glucuronidation : Incubate purified salt with UGT1A1 and UDP-glucuronic acid.

This approach leverages high-purity intermediates to improve glucuronide yields (up to 50%).

Analytical and Purification Challenges

Chromatographic Separation

Rosuvastatin acyl-β-D-glucuronide’s polarity necessitates reverse-phase HPLC with acidic mobile phases (0.1% formic acid) for separation from residual substrates. Typical retention times range from 8–10 minutes on C18 columns.

Stability Considerations

The metabolite is prone to hydrolysis under acidic conditions (pH <3), requiring neutral buffers during storage. Lyophilization in the presence of trehalose improves long-term stability.

Comparative Data on Synthesis Methods

Parameter Enzymatic Synthesis Chemical Synthesis
Yield15–50%25–35%
Purity>95%85–90%
Time2–4 hours24–48 hours
ScalabilityModerateLow
RegioselectivityHighModerate

Industrial Scalability and Regulatory Considerations

Large-scale production favors enzymatic methods due to fewer toxic byproducts and compliance with green chemistry principles. However, recombinant UGT systems incur high costs, prompting research into immobilized enzyme reactors for continuous synthesis. Regulatory guidelines (e.g., ICH Q11) emphasize control over critical quality attributes, including glucuronide stereochemistry and residual solvent levels .

Chemical Reactions Analysis

Types of Reactions: Rosuvastatin acyl-B-D-glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. The compound is particularly reactive due to the presence of the acyl group, which can participate in transacylation and glycation reactions .

Common Reagents and Conditions:

    Hydrolysis: Typically occurs under acidic or basic conditions, leading to the breakdown of the glucuronide conjugate.

    Oxidation: Can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Involves reducing agents like sodium borohydride.

Major Products Formed:

Scientific Research Applications

Rosuvastatin acyl-B-D-glucuronide has several applications in scientific research:

Comparison with Similar Compounds

Structural and Physicochemical Properties

Acyl glucuronides share a common β-D-glucuronic acid moiety conjugated to an aglycone via an ester bond. However, structural differences in the parent drug influence stability, reactivity, and metabolic behavior:

Compound Molecular Formula Molecular Weight Key Functional Groups Stability (pH 7.4, 37°C)
Rosuvastatin acyl-β-D-glucuronide C₃₂H₄₅FN₃O₁₄S 782.8 Sulfonamide, Fluorophenyl Data limited; PBPK models suggest hepatic uptake factor = 5
Atorvastatin acyl-β-D-glucuronide C₃₉H₄₅FN₂O₁₁ 736.8 Fluorophenyl, Pyrrole Not reported
Clofibric acid acyl-β-D-glucuronide C₁₆H₁₉ClO₉ 390.8 Chlorophenoxy, Methyl Melting point: 56–64°C
Zomepirac acyl-β-D-glucuronide C₂₀H₂₁ClN₂O₈ 452.8 Chlorobenzoyl, Pyrrole Half-life: 27 minutes
Candesartan acyl-β-D-glucuronide Not provided Not provided Tetrazole, Benzimidazole Acts as CYP2C8 inhibitor

Key Observations :

  • Rosuvastatin’s glucuronide is more hydrophilic than lipophilic statin glucuronides (e.g., atorvastatin) due to its sulfonamide group, reducing membrane permeability .
  • Zomepirac’s glucuronide exhibits rapid degradation at physiological pH, while rosuvastatin’s stability is inferred from PBPK models .

Drug-Drug Interaction Profiles

Acyl glucuronides modulate DDIs via transporter inhibition or enzyme interactions:

Compound OATP1B1 Inhibition (Ki) CYP Inhibition Clinical DDI Example
Rosuvastatin acyl-β-D-glucuronide Ki = 0.1 μM None reported ↑ Rosuvastatin AUC by 1.7-fold with clopidogrel
Candesartan acyl-β-D-glucuronide OATP1B1/3 substrate CYP2C8 inhibitor Potential interaction with paclitaxel
Clopidogrel acyl-β-D-glucuronide Ki = 5.45 μM (initial model) CYP2C8/CYP3A4 inactivation ↑ Repaglinide exposure

Key Observations :

  • Rosuvastatin’s glucuronide is a potent OATP1B1 inhibitor (Ki = 0.1 μM), surpassing clopidogrel’s metabolite (Ki = 5.45 μM) in affinity .
  • Candesartan’s glucuronide uniquely inhibits CYP2C8, a mechanism absent in rosuvastatin .

Toxicity and Protein Adduct Formation

Compound Protein Adduct Formation Toxicological Significance
Rosuvastatin acyl-β-D-glucuronide Limited data No direct evidence of toxicity in vivo
Zomepirac acyl-β-D-glucuronide Confirmed via albumin adducts Linked to hypersensitivity reactions
Clofibric acid acyl-β-D-glucuronide Not studied Considered a detoxification metabolite

Key Observations :

  • Zomepirac’s glucuronide demonstrates robust adduct formation, while rosuvastatin’s metabolite lacks documented toxicity .
  • Rosuvastatin’s hydrophilicity may reduce tissue penetration, mitigating adduct-related risks compared to lipophilic analogs .

Metabolic and Analytical Considerations

  • Rosuvastatin: Requires stringent handling to prevent glucuronide degradation during analysis.
  • Atorvastatin: Commercial standards are available for analytical validation, emphasizing its use in non-clinical research .
  • Clofibric acid : Glucuronide is stable at low pH but degrades rapidly in alkaline conditions, necessitating cold storage .

Biological Activity

Rosuvastatin acyl-β-D-glucuronide is a significant metabolite of the statin drug rosuvastatin, which is primarily used to manage dyslipidemia and reduce cardiovascular risk. Understanding its biological activity is crucial for assessing its pharmacological effects, potential drug interactions, and implications for patient safety.

Overview of Rosuvastatin and Its Metabolite

Rosuvastatin is a potent inhibitor of HMG-CoA reductase, the enzyme responsible for cholesterol biosynthesis. Its primary action is to lower low-density lipoprotein (LDL) cholesterol levels, thus reducing the risk of cardiovascular diseases. The acyl-β-D-glucuronide form is produced via glucuronidation, a metabolic process that enhances the solubility and excretion of drugs.

The biological activity of rosuvastatin acyl-β-D-glucuronide involves several key mechanisms:

  • Inhibition of HMG-CoA Reductase : Like its parent compound, the glucuronide metabolite retains some inhibitory activity against HMG-CoA reductase, although it is significantly less potent than rosuvastatin itself .
  • Transporter Interactions : The acyl-β-D-glucuronide may interact with various transporters involved in drug disposition. For instance, studies indicate that it can inhibit the breast cancer resistance protein (BCRP) and organic anion transporting polypeptide 1B1 (OATP1B1), which are critical for the absorption and hepatic uptake of rosuvastatin .

Pharmacokinetics

The pharmacokinetic profile of rosuvastatin acyl-β-D-glucuronide shows:

Parameter Value
Half-life Approximately 19 hours
Peak Plasma Concentration Varies based on dosage
Bioavailability ~20% (influenced by food)
Elimination Route Primarily renal

Drug-Drug Interactions (DDIs)

Rosuvastatin acyl-β-D-glucuronide has been implicated in clinically significant DDIs, particularly with protease inhibitors like atazanavir and darunavir. These interactions can lead to increased plasma concentrations of rosuvastatin, raising the risk of adverse effects such as myopathy or hepatotoxicity .

A study highlighted that coadministration with clopidogrel significantly increased the area under the plasma concentration-time curve (AUC) for rosuvastatin by about 87%, indicating a substantial interaction mediated by transporter inhibition .

Case Studies

  • Case Study on Clopidogrel Interaction :
    • Objective : Evaluate hepatotoxicity risk from the combination of clopidogrel and rosuvastatin.
    • Findings : The combination led to increased intracellular concentrations of rosuvastatin in hepatocytes, resulting in cholestasis and liver injury in animal models .
  • Long-term Use Evaluation :
    • Objective : Assess the risk-benefit profile of long-term rosuvastatin therapy.
    • Findings : While effective in lowering LDL cholesterol, long-term use was associated with a higher incidence of muscle-related side effects when interacting with other medications that affect transporter pathways .

Q & A

Q. Table 1. Key Stability Conditions for Rosuvastatin Acyl-β-D-Glucuronide

ParameterOptimal ConditionRisk of DegradationReference
pH6.0–8.0Hydrolysis at pH < 5.0
Temperature2–8°C (storage), 25°C (assay)Acyl migration at >25°C
Sample Handling Time<30 minutes post-collectionTime-dependent isomerization

Q. Table 2. LC-MS/MS Parameters for Rosuvastatin Quantification

ParameterValueInstrumentationReference
Ion Transitionm/z 482.1 → 258.1 (analyte)Agilent 6410 QQQ
Collision Energy40 eV (analyte), 20 eV (IS)Nitrogen gas flow: 9 L/min
Capillary Voltage4000 VDwell Time: 200 ms

Data Contradiction Analysis Framework

For conflicting results (e.g., CYP2C8 inhibition variability):

Replicate Experiments : Test multiple enzyme lots (e.g., Supersomes lots 03459, 3221713) to assess batch variability .

Control for Nonspecific Binding : Measure unbound fractions (e.g., 0.90–0.95 for clopidogrel acyl-β-D-glucuronide) to adjust in vitro IC50 values .

Cross-Validate with Clinical Data : Compare in vitro predictions (e.g., PBPK models) with observed clinical AUC changes .

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